Benzyl 2,2,3,3-tetrafluoropropyl sulfide
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Overview
Description
Benzyl 2,2,3,3-tetrafluoropropyl sulfide is an organic compound characterized by the presence of a benzyl group attached to a tetrafluoropropyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,2,3,3-tetrafluoropropyl sulfide typically involves the reaction of benzyl halides with tetrafluoropropyl thiols under nucleophilic substitution conditions. One common method involves the use of benzyl chloride and 2,2,3,3-tetrafluoropropane-1-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,2,3,3-tetrafluoropropyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide, potassium carbonate; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various benzyl and tetrafluoropropyl derivatives.
Scientific Research Applications
Benzyl 2,2,3,3-tetrafluoropropyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of benzyl 2,2,3,3-tetrafluoropropyl sulfide involves its interaction with various molecular targets and pathways. The compound’s sulfide group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzymatic activity and cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Benzyl 2,2,2-trifluoroethyl sulfide: Similar structure but with one less fluorine atom, leading to different chemical properties and reactivity.
Benzyl 2,2,2-trifluoroethyl sulfone: An oxidized form of the trifluoroethyl sulfide, with different applications and reactivity.
Uniqueness: Benzyl 2,2,3,3-tetrafluoropropyl sulfide is unique due to the presence of four fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C20H18F8S |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[2,2,3,3-tetrafluoro-4-(2,2,3,3-tetrafluoro-4-phenylbutyl)sulfanylbutyl]benzene |
InChI |
InChI=1S/C20H18F8S/c21-17(22,11-15-7-3-1-4-8-15)19(25,26)13-29-14-20(27,28)18(23,24)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
KACCPLXWYUQIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CSCC(C(CC2=CC=CC=C2)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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